Methylbis(3-methylphenyl)arsane

Description

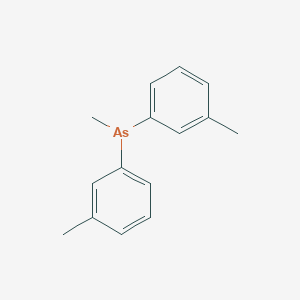

Structure

2D Structure

Properties

CAS No. |

66277-78-9 |

|---|---|

Molecular Formula |

C15H17As |

Molecular Weight |

272.22 g/mol |

IUPAC Name |

methyl-bis(3-methylphenyl)arsane |

InChI |

InChI=1S/C15H17As/c1-12-6-4-8-14(10-12)16(3)15-9-5-7-13(2)11-15/h4-11H,1-3H3 |

InChI Key |

CDLBYCMREKICDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[As](C)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Methylbis 3 Methylphenyl Arsane

General Synthetic Routes to Tertiary Arsines

The preparation of tertiary arsines (R₃As) predominantly relies on the reaction of an arsenic halide with an organometallic nucleophile. The most common methods involve the use of Grignard reagents or organolithium compounds.

A versatile and widely employed method for synthesizing tertiary arsines is the reaction of arsenic trichloride (B1173362) (AsCl₃) or a related arsenic halide with a Grignard reagent (RMgX). This approach allows for the introduction of a wide variety of alkyl and aryl substituents. For the synthesis of unsymmetrical tertiary arsines like methylbis(3-methylphenyl)arsane, a stepwise approach is typically necessary. This can be achieved by first reacting a dihaloarsine with one Grignard reagent, followed by reaction with a different one.

Alternatively, organolithium reagents (RLi) can be used in place of Grignard reagents. libretexts.orgwikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain cases but may also lead to a higher propensity for side reactions. libretexts.orgdocumentsdelivered.com

Another established route involves the alkylation or arylation of primary or secondary arsines. For instance, a secondary arsine (R₂AsH) can be deprotonated with a strong base to form an arsenide anion (R₂As⁻), which then acts as a nucleophile to react with an alkyl halide. wikipedia.org This method is particularly useful for introducing different substituents in a controlled manner.

A less common but effective method for the synthesis of tertiary arsines involves the use of 2-chloro-1,3,2-dioxarsolane as a precursor. This reagent can react with various Grignard or organolithium reagents to produce tertiary arsines in high yields.

Approaches for Asymmetric Tertiary Arsine Synthesis

The synthesis of chiral, non-racemic tertiary arsines presents a significant challenge in synthetic chemistry. One successful approach involves the use of a chiral auxiliary. This method relies on the reaction of a prochiral arsenium salt stabilized by a chiral phosphine (B1218219) ligand with a nucleophile. The chiral environment created by the auxiliary directs the nucleophilic attack to one of the enantiotopic faces of the arsenium ion, leading to the formation of one enantiomer of the tertiary arsine in excess.

Another strategy for asymmetric synthesis is the resolution of a racemic mixture of a tertiary arsine. This can be achieved by forming diastereomeric complexes with a chiral resolving agent, which can then be separated by physical methods such as fractional crystallization. Subsequent decomposition of the separated diastereomers yields the individual enantiomers of the tertiary arsine.

Precursor Materials and Reagent Selection in this compound Synthesis

The synthesis of this compound, an unsymmetrical tertiary arsine, can be envisioned through several pathways, each requiring specific precursors and reagents.

One plausible route involves the sequential reaction of an arsenic trihalide with two different Grignard reagents. For example, arsenic trichloride could first be reacted with two equivalents of 3-methylphenylmagnesium bromide (m-tolylmagnesium bromide) to form dichloro(3-methylphenyl)arsine, which is then reacted with methylmagnesium chloride to yield the final product. A more controlled approach would start with methylarsonous dichloride (CH₃AsCl₂) and react it with two equivalents of m-tolylmagnesium bromide.

Alternatively, the synthesis could commence with di(3-methylphenyl)arsine. This secondary arsine can be prepared and then deprotonated with a strong base like an organolithium reagent to form the corresponding arsenide. This arsenide can then be alkylated with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) to afford this compound. fiu.edu

The selection of the 3-methylphenyl (m-tolyl) precursor is straightforward, with 3-bromotoluene (B146084) being a common starting material for the preparation of the corresponding Grignard reagent. For the methyl group, methylmagnesium chloride or methyl iodide are readily available and effective reagents.

A comparison of potential precursor combinations is presented in the table below:

| Arsenic Precursor | Arylating/Alkylating Reagents | Plausible Reaction Pathway |

| Arsenic Trichloride (AsCl₃) | 1. 3-Methylphenylmagnesium bromide (2 eq.) 2. Methylmagnesium chloride (1 eq.) | Stepwise Grignard addition |

| Methylarsonous Dichloride (CH₃AsCl₂) | 3-Methylphenylmagnesium bromide (2 eq.) | Grignard reaction |

| Di(3-methylphenyl)arsine | 1. Butyllithium 2. Methyl iodide | Deprotonation followed by alkylation |

Reaction Optimization Strategies and Yield Enhancement

Optimizing the synthesis of tertiary arsines, particularly air-sensitive compounds like this compound, is crucial for maximizing yield and purity. Several factors must be carefully controlled.

For syntheses involving Grignard reagents, the rate of addition of the reagent to the arsenic halide is critical. researchgate.net A slow, controlled addition, often at low temperatures, helps to minimize side reactions such as the formation of symmetrical arsines or reduction of the arsenic center. The stoichiometry of the reactants must also be precisely controlled to favor the formation of the desired unsymmetrical product. scielo.br The choice of solvent can also influence the reaction; ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to solvate the Grignard reagent and facilitate the reaction.

When employing the alkylation of a secondary arsine, the choice of base for deprotonation is important. A strong, non-nucleophilic base is preferred to avoid competition with the subsequent alkylation step. The reaction temperature for the alkylation should also be optimized to ensure complete reaction without promoting side reactions.

In all synthetic approaches, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is paramount to prevent the oxidation of the sensitive arsenic compounds. chemistryviews.org The use of Schlenk line or glovebox techniques is essential for handling all reagents and the reaction mixture. nih.govpitt.edu

Advanced Purification and Isolation Techniques

The purification of air-sensitive tertiary arsines like this compound requires specialized techniques to prevent decomposition. chemistryviews.org

Distillation: For liquid tertiary arsines, vacuum distillation is a common and effective purification method. colostate.edu The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition. It is crucial to carry out the distillation under an inert atmosphere.

Recrystallization: If the tertiary arsine is a solid, recrystallization from an appropriate solvent can be an excellent method for purification. libretexts.orgmt.com The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. The entire process, including filtration of the crystals, must be performed under inert atmosphere using techniques such as a Schlenk filter or filtration within a glovebox. youtube.com

Chromatography: While less common for highly air-sensitive compounds due to the challenges of maintaining an inert environment on a column, chromatographic techniques can be adapted for purification. nih.govicm.edu.pl Column chromatography can be performed using degassed solvents and by maintaining a positive pressure of inert gas over the column. High-performance liquid chromatography (HPLC) coupled with an inert atmosphere collection system can also be employed for the purification of small quantities of material. nih.govthermofisher.com

The table below summarizes the applicability of these purification techniques:

| Purification Technique | Applicability for this compound | Key Considerations |

| Vacuum Distillation | Likely applicable if the compound is a liquid. | Requires careful control of pressure and temperature under an inert atmosphere. |

| Recrystallization | Applicable if the compound is a solid. | Requires selection of a suitable solvent and strict inert atmosphere techniques. libretexts.orgmt.comyoutube.com |

| Chromatography | Potentially applicable for high purity requirements. | Requires specialized setup to exclude air and moisture during the separation process. nih.govicm.edu.ploup.com |

Spectroscopic Characterization and Elucidation of Methylbis 3 Methylphenyl Arsane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For a compound like Methylbis(3-methylphenyl)arsane, both proton (¹H) and carbon-13 (¹³C) NMR would be essential for its characterization.

Proton (¹H) NMR Analysis of Methyl and Aromatic Resonances

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present in the molecule. The arsenic-bound methyl group (As-CH₃) would likely appear as a singlet in a distinct region of the spectrum. The two methyl groups on the phenyl rings (Ar-CH₃) would also produce a singlet, assuming free rotation. The aromatic protons on the two 3-methylphenyl rings would exhibit more complex splitting patterns (multiplets) in the aromatic region of the spectrum, arising from spin-spin coupling between adjacent protons. The integration of these signals would correspond to the ratio of the number of protons of each type.

Carbon (¹³C) NMR Spectroscopic Investigations

In a ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule would give rise to a separate signal. Due to the symmetry of the molecule, where the two 3-methylphenyl groups are identical, the number of observed signals would be less than the total number of carbon atoms (15). One would expect to see distinct signals for the arsenic-bound methyl carbon, the aromatic methyl carbons, and the different carbons within the phenyl rings (ipso, ortho, meta, para to the arsenic substituent, and the carbon bearing the methyl group). The chemical shifts of these signals would provide information about the electronic environment of each carbon atom.

Advanced NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, various advanced NMR techniques could be employed. These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons, which would be crucial for confirming the attachment of the methyl groups and the phenyl rings to the arsenic atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing information about its bonding.

Analysis of Characteristic Vibrational Modes and Functional Groups

An IR spectrum of this compound would be expected to display several characteristic absorption bands. These would include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations would typically be found in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would be present at lower frequencies.

As-C stretching vibration: A key vibration would be the As-C stretch, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Correlation of IR Spectra with Molecular Structure and Bonding

The precise positions and intensities of the IR absorption bands would provide structural confirmation. For example, the pattern of the C-H out-of-plane bending bands in the 900-650 cm⁻¹ region could help confirm the meta-substitution pattern on the phenyl rings. The identification of the As-C stretching frequency would directly confirm the presence of the arsenic-carbon bond, a defining feature of this organoarsenic compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, thereby validating its molecular formula.

For this compound, with the chemical formula C₁₅H₁₇As, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ⁷⁵As). This calculated mass serves as a benchmark for comparison with experimental HRMS data. A close correlation between the measured and theoretical exact masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 |

| ⁷⁵As | 100 | 74.921595 |

This is an interactive data table. Users can sort the columns by clicking on the headers.

Based on these isotopic masses, the theoretical monoisotopic mass of the molecular ion [M]⁺ of this compound (¹²C₁₅¹H₁₇⁷⁵As) is calculated to be 288.0597 Da . An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the compound.

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of organoarsenic compounds is influenced by the relative strengths of the arsenic-carbon bonds and the stability of the resulting fragments.

For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of the Methyl Group: A common initial fragmentation step is the cleavage of the arsenic-methyl bond, which is generally weaker than the arsenic-aryl bonds. This would result in the formation of a bis(3-methylphenyl)arsenium ion.

Loss of Toluene (B28343): Rearrangement followed by the elimination of a neutral toluene molecule (C₇H₈) is another plausible fragmentation pathway.

Cleavage of Arsenic-Aryl Bonds: The bonds between the arsenic atom and the tolyl groups can also cleave, leading to the loss of a tolyl radical (C₇H₇) or a neutral toluene molecule.

Formation of Arsenic-Containing Aromatic Ions: Fragmentation can also lead to the formation of various arsenic-containing aromatic ions, such as the phenylarsenium ion or related structures.

The expected fragmentation pattern can be summarized in the following table:

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [C₁₅H₁₇As]⁺ | Molecular Ion | 288.06 |

| [C₁₄H₁₄As]⁺ | [M - CH₃]⁺ | 273.04 |

| [C₈H₉As]⁺ | [M - C₇H₈]⁺ | 196.99 |

| [C₇H₇As]⁺ | [M - C₈H₁₀]⁺ | 181.98 |

| [C₇H₇]⁺ | Tolyl Cation | 91.05 |

| [C₆H₅As]⁺ | Phenylarsenium Ion | 151.96 |

This is an interactive data table. Users can sort the columns by clicking on the headers.

Analysis of the relative abundances of these fragment ions in an experimental mass spectrum would provide significant insight into the structure of this compound.

Other Spectroscopic Methods in Arsenic Chemistry

While mass spectrometry is a powerful tool, a comprehensive characterization of organoarsenic compounds typically involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the organic framework of the molecule. nih.govanu.edu.aunih.govcapes.gov.br For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons of the tolyl groups. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would similarly provide information on the number and types of carbon atoms present. nih.govnih.govcapes.gov.br

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as IR and Raman are used to identify the functional groups present in a molecule. researchgate.netdocumentsdelivered.comdocumentsdelivered.combohrium.com The spectra of this compound would exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the methyl and aryl groups, as well as vibrations associated with the arsenic-carbon bonds. documentsdelivered.comdocumentsdelivered.combohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govbeilstein-journals.orgresearchgate.netnih.gov Triarylarsines typically exhibit absorption bands in the UV region arising from π-π* transitions within the aromatic rings. The position and intensity of these bands can be influenced by the substitution pattern on the aryl groups.

The collective data from these spectroscopic methods allows for a detailed and unambiguous structural assignment of this compound.

Structural Elucidation of Methylbis 3 Methylphenyl Arsane Through X Ray Crystallography

Single-Crystal X-ray Diffraction Studies of Methylbis(3-methylphenyl)arsane

A crystallographic study of this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure elucidated. Although no such study has been reported for this compound, extensive crystallographic data for analogous tertiary arsines provide a solid foundation for predicting its structural parameters.

Determination of Molecular Geometry and Bond Parameters (e.g., As-C Bond Lengths, Bond Angles)

The molecular geometry of tertiary arsines is consistently found to be trigonal pyramidal, with the arsenic atom at the apex. For this compound, the arsenic atom would be bonded to one methyl group and two 3-methylphenyl (m-tolyl) groups. The geometry is dictated by the presence of a stereochemically active lone pair of electrons on the arsenic atom.

Based on crystallographic data from analogous compounds, such as the well-characterized triphenylarsine (B46628), the key bond parameters for this compound can be estimated. In triphenylarsine, the arsenic-carbon bond distances are in the range of 1.942–1.956 Å, and the C-As-C bond angles are between 99.6° and 100.5° wikipedia.org. The presence of both methyl and m-tolyl groups in this compound would lead to slight variations in these parameters due to different steric and electronic effects, but they are expected to fall within a similar range. The C(tolyl)-As-C(tolyl), C(tolyl)-As-C(methyl), and angles would be expected to be in the vicinity of 100°.

| Parameter | Typical Value |

|---|---|

| As-C Bond Length | 1.942–1.956 Å |

| C-As-C Bond Angle | 99.6–100.5° |

| Molecular Geometry | Trigonal Pyramidal |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. Given the aromatic nature of the 3-methylphenyl groups, the primary forces governing the crystal packing are expected to be van der Waals interactions.

Specifically, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal lattice. These interactions involve the overlap of π-orbitals and are a common feature in the crystal structures of aromatic compounds. The specific arrangement of molecules, or crystal packing motif, would aim to maximize these stabilizing interactions. Common motifs for aromatic compounds include herringbone and parallel-displaced arrangements researchgate.net. The presence of the methyl groups on the phenyl rings could influence the packing by introducing additional steric constraints and potentially enabling weak C-H···π interactions, further stabilizing the crystal structure.

Comparative Crystallographic Studies with Analogous Tertiary Arsines and Phosphines

A comparative analysis with structurally similar tertiary arsines and their phosphine (B1218219) counterparts provides valuable insight into the expected structure of this compound. The most direct analogues for comparison are triphenylarsine and tri(m-tolyl)phosphine.

The primary difference between tertiary arsines and phosphines lies in the central pnictogen atom. Arsenic is larger and less electronegative than phosphorus. This leads to longer pnictogen-carbon bonds and typically smaller C-Pn-C (where Pn = As or P) bond angles in arsines compared to phosphines, although steric hindrance from bulky substituents can cause these angles to increase. For instance, the As-C bond in triphenylarsine (≈1.95 Å) is significantly longer than the P-C bond in triphenylphosphine (B44618) (≈1.83 Å) wikipedia.org.

The C-As-C bond angles in triarylarsines are generally around 98-102°, which is smaller than the ideal tetrahedral angle of 109.5° due to the influence of the lone pair and the lower s-character of the bonding orbitals researchgate.net. In contrast, the C-P-C angles in triarylphosphines are typically slightly larger, reflecting the different hybridization at the phosphorus atom. The parent phosphine (PH₃) has an H-P-H bond angle of 93.3° , while in triarylphosphines, steric repulsion between the bulky aryl groups forces the angle to open up to values closer to 103°. A similar trend is expected for arsines, with the C-As-C angle in this compound being influenced by the steric demands of the m-tolyl and methyl groups.

| Compound | Pnictogen-Carbon Bond Length (Å) | C-Pnictogen-C Bond Angle (°) | Reference |

|---|---|---|---|

| Triphenylarsine | 1.942–1.956 | 99.6–100.5 | wikipedia.org |

| Tri(m-tolyl)phosphine | ~1.83 | ~102-104 | General observation from phosphine crystallography |

Electronic and Steric Properties of Methylbis 3 Methylphenyl Arsane

Electronic Donor/Acceptor Characteristics of the Arsane Ligand

Tertiary arsines, analogous to phosphines, primarily function as σ-donor ligands. They use the lone pair of electrons on the arsenic atom to form a coordinate bond with a metal center. The strength of this σ-donation, or the basicity of the arsine, is a critical electronic parameter. A common method to quantify this is the Tolman Electronic Parameter (TEP). wikipedia.org

The TEP is determined experimentally by measuring the A₁ carbonyl (CO) stretching frequency (ν(CO)) via infrared (IR) spectroscopy in a standard nickel complex, [Ni(CO)₃(L)], where L is the ligand of interest. wikipedia.org Stronger σ-donating ligands increase the electron density on the metal center. This increased electron density is then available for π-backbonding into the antibonding π* orbitals of the CO ligands. ilpi.com This backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency. wikipedia.orgilpi.com Therefore, a lower TEP value (ν(CO) in cm⁻¹) corresponds to a stronger electron-donating (more basic) ligand. wikipedia.org

Influence of Methyl and 3-Methylphenyl Substituents on Electronic Properties

The electronic profile of methylbis(3-methylphenyl)arsane is a composite of the effects of its one methyl and two 3-methylphenyl substituents.

Methyl Group: Alkyl groups, like methyl, are classic electron-donating groups through an inductive effect. Therefore, the methyl group increases the electron density on the arsenic atom, enhancing its σ-donor capability. Trimethylarsine (B50810) (AsMe₃), for instance, is a relatively strong electron-donating ligand, analogous to trimethylphosphine (B1194731) (PMe₃) which has a TEP of 2064.1 cm⁻¹. wikipedia.org

3-Methylphenyl (m-tolyl) Group: Aryl groups, like phenyl, are generally less electron-donating than alkyl groups. The presence of a methyl group on the phenyl ring in the meta position provides a weak inductive donating effect, making the m-tolyl group a slightly better donor than an unsubstituted phenyl group. Consequently, tri(m-tolyl)arsine would be expected to be a stronger donor than triphenylarsine (B46628) (AsPh₃). For comparison, the TEP for triphenylphosphine (B44618) (PPh₃) is 2068.9 cm⁻¹. wikipedia.org

Combining these influences, this compound is expected to be a stronger electron donor than triphenylarsine but a weaker donor than trimethylarsine. The two electron-donating m-tolyl groups and one strongly donating methyl group would result in a TEP value lower than that of triphenylarsine, likely placing it in a region intermediate between tri(m-tolyl)arsine and methyldiphenylarsine.

| Ligand (Analogue) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Relative Donor Strength |

|---|---|---|

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2056.1 wikipedia.org | Very Strong |

| PMe₃ (Trimethylphosphine) | 2064.1 wikipedia.org | Strong |

| This compound (Inferred) | ~2065-2067 | Moderate-Strong |

| PPh₃ (Triphenylphosphine) | 2068.9 wikipedia.org | Moderate |

| PCl₃ (Phosphorus trichloride) | 2097.0 wikipedia.org | Weak |

| PF₃ (Phosphorus trifluoride) | 2110.8 chegg.com | Very Weak |

Steric Parameters of this compound (e.g., Tolman Cone Angle, Buried Volume)

The steric bulk of a ligand is a critical factor that governs the number of ligands that can coordinate to a metal center, influences the geometry of the resulting complex, and can control catalytic selectivity. libretexts.org

Tolman Cone Angle (θ): The most established metric for quantifying steric bulk is the Tolman cone angle. It is defined as the apex angle of a cone, with the metal at the vertex (at a standard M-As distance), that encompasses the van der Waals radii of the ligand's outermost atoms. libretexts.org A larger cone angle signifies greater steric hindrance. libretexts.org

For an unsymmetrical arsine like this compound, the cone angle is an averaged value. The steric profile is dominated by the two bulky 3-methylphenyl groups. Its cone angle would be significantly larger than that of trimethylarsine (analogous to PMe₃, θ = 118°) and larger than that of methyldiphenylarsine. It would, however, be smaller than that of tri(m-tolyl)arsine (analogous to P(m-tolyl)₃, θ = 165°). nih.gov

Percent Buried Volume (%Vbur): A more modern and precise method for quantifying steric hindrance is the percent buried volume. This parameter calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by the ligand. nih.govbohrium.com Unlike the cone angle, which is a simplified conical model, %Vbur provides a more exact measure of the ligand's occupancy of the coordination sphere and can better account for the complex shapes of ligands. nih.gov While specific %Vbur data for this compound is unavailable, it is expected that its value would reflect a steric bulk intermediate between related methyl- and tolyl-substituted arsines.

| Ligand (Analogue) | Tolman Cone Angle (θ) in Degrees |

|---|---|

| PMe₃ (Trimethylphosphine) | 118 |

| PPh₃ (Triphenylphosphine) | 145 researchgate.net |

| This compound (Inferred) | ~155-160 |

| P(m-tolyl)₃ (Tri-m-tolylphosphine) | 165 nih.gov |

| PCy₃ (Tricyclohexylphosphine) | 170 researchgate.net |

| P(o-tolyl)₃ (Tri-o-tolylphosphine) | 194 |

Stereochemistry of Asymmetric Arsines, Exemplified by Methylbis 3 Methylphenyl Arsane

Configurational Stability of the Trivalent Arsenic Center

The ability of a chiral molecule to resist racemization, the process of converting into an equal mixture of its enantiomers, is known as configurational stability. In the case of asymmetric arsines, the trivalent arsenic atom serves as the stereocenter. The arrangement of the three different substituents around the arsenic atom creates a non-superimposable mirror image, leading to the existence of enantiomers.

The key to the configurational stability of these arsines lies in the energy barrier to pyramidal inversion. researchgate.net Pyramidal inversion is a process where the molecule "flips" inside out through a planar transition state. For the arsenic atom, this barrier is considerably high, meaning a significant amount of energy is required to force the substituents and the lone pair of electrons into a planar arrangement. This high barrier effectively "locks" the substituents in their positions at room temperature, preventing the spontaneous interconversion of enantiomers and thus conferring high configurational stability. This stability is a crucial prerequisite for the resolution of racemic mixtures into their constituent enantiomers.

Inversion Barriers and Experimental Determination Methods

The energy barrier to pyramidal inversion is a critical parameter that dictates the optical stability of an asymmetric arsine. Inversion barriers for arsines are significantly higher than those for corresponding amines but are comparable to or slightly lower than those for phosphines. This trend is attributed to the increasing size and decreasing electronegativity of the central atom as one moves down Group 15 of the periodic table.

The inversion barriers in arsines are influenced by several factors, including the nature of the substituents attached to the arsenic atom. Electronegative substituents generally increase the inversion barrier, while bulky substituents can have varying effects. acs.org Theoretical calculations, such as those based on density functional theory (DFT), are commonly employed to predict these barriers. researchgate.net

Experimentally, the inversion barrier can be determined by studying the rate of racemization of a resolved, optically active arsine at different temperatures. This is often achieved using techniques like polarimetry to monitor the change in optical rotation over time. The data obtained can then be used to calculate the activation energy for the inversion process. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool, particularly for studying dynamic processes. By analyzing the coalescence of signals from diastereotopic groups at varying temperatures, it is possible to determine the rate of inversion and, consequently, the energy barrier.

Table 1: Representative Inversion Barriers for Pnictogens

| Compound | Inversion Barrier (kcal/mol) |

| Ammonia (NH₃) | 5.8 |

| Phosphine (B1218219) (PH₃) | 32 |

| Arsine (AsH₃) | 42 |

| Estimated for Triarylarsines | 25-35 |

This table provides a general comparison and highlights the significantly higher inversion barrier for arsine compared to ammonia.

Resolution of Asymmetric Arsines into Optically Active Isomers

Given their configurational stability, racemic mixtures of asymmetric arsines can be separated into their individual enantiomers, a process known as resolution. wikipedia.org One of the most common and effective methods for resolving chiral arsines is through the formation of diastereomeric complexes. libretexts.org

This method involves reacting the racemic arsine with a chiral resolving agent, which is itself an enantiomerically pure compound. The reaction produces a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Once the diastereomers are separated, the original arsine enantiomers can be recovered by removing the resolving agent.

Common resolving agents for arsines include chiral palladium complexes. For example, a racemic arsine can be reacted with a chiral palladium complex containing a single enantiomer of a ligand like (R)-N,N-dimethyl-1-phenylethylamine. This forms two diastereomeric palladium-arsine complexes that can then be separated.

Another powerful technique for the resolution of chiral compounds is chiral chromatography. wikipedia.org In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Mechanisms of Stereochemical Transformations

The primary mechanism for the interconversion of enantiomers in asymmetric arsines, leading to racemization, is pyramidal inversion. wikipedia.org As discussed earlier, this process involves the arsenic atom and its substituents passing through a planar transition state. The rate of this inversion is directly related to the height of the energy barrier. At elevated temperatures, the increased thermal energy can be sufficient to overcome this barrier, leading to a loss of optical activity over time.

Other potential mechanisms for racemization, such as those involving the temporary formation of a planar intermediate through chemical reaction, are less common for simple trialkyl or triarylarsines under normal conditions. The high stability of the As-C bonds means that bond-breaking mechanisms are generally not favored. Therefore, for a compound like Methylbis(3-methylphenyl)arsane, thermal pyramidal inversion is the most likely pathway for any stereochemical transformation.

Influence of Substituents on Optical Activity and Chirality Induction

The nature of the substituents attached to the arsenic atom has a profound influence on the chiroptical properties of the molecule. Chiroptical properties refer to the differential interaction of a chiral molecule with left and right circularly polarized light, which is measured by techniques such as circular dichroism (CD) spectroscopy. The magnitude and sign of the observed optical rotation and CD signals are highly sensitive to the electronic and steric nature of the substituents.

For this compound, the presence of the two 3-methylphenyl groups and a methyl group creates the asymmetry at the arsenic center. The electronic properties of the aryl groups, modified by the methyl substituents, will influence the polarizability of the molecule and thus its interaction with polarized light.

Furthermore, substituents can play a crucial role in the induction of chirality during the synthesis of arsines. Asymmetric synthesis aims to produce a single enantiomer directly, rather than resolving a racemic mixture. This can be achieved by using a chiral auxiliary or a chiral catalyst. The substituents on the starting materials can influence the stereoselectivity of these reactions, favoring the formation of one enantiomer over the other. For instance, the steric bulk and electronic character of the substituents can dictate the preferred direction of attack of a reagent on a prochiral arsenic species. While specific studies on the asymmetric synthesis of this compound are scarce, the principles derived from related chiral phosphine and arsine syntheses would apply.

Coordination Chemistry and Ligand Behavior of Methylbis 3 Methylphenyl Arsane

Formation of Metal Complexes with Transition Metals and Main Group Elements

Methylbis(3-methylphenyl)arsane, as a tertiary arsine, is expected to function as a soft Lewis base, readily donating its lone pair of electrons to form coordinate covalent bonds with suitable metal centers. The synthesis of such complexes typically involves the reaction of the arsine ligand with a metal salt or a pre-existing metal complex in an appropriate solvent.

Transition Metal Complexes: Tertiary arsines form a vast number of complexes with transition metals, particularly those from the middle and late d-block, such as ruthenium, rhodium, iridium, palladium, and platinum. archive.org The formation of these complexes can be achieved through several synthetic routes:

Direct reaction with metal halides: A common method involves reacting the arsine directly with a metal halide. For example, complexes of platinum(II) can be prepared by reacting PtBr₂ with the arsine ligand. rsc.org Similarly, rhodium(III) complexes can be formed from RhBr₃. rsc.org

Reaction with metal carbonyls: Metal carbonyls are frequent precursors where the arsine ligand displaces one or more carbonyl (CO) groups.

Oxidative addition: Low-valent metal complexes can react with substrates via oxidative addition, where the arsine ligand is already part of the coordination sphere or is added subsequently. For instance, Vaska's complex (IrCl(CO)(PPh₃)₂) can undergo oxidative addition with methyl iodide, and analogous reactions are known for arsine complexes. wikipedia.org

From organometallic precursors: Coordinately unsaturated organometallic complexes, such as [RM(1,5-cyclooctadiene)]ₓ (where M is Rh or Ir), can serve as starting materials for forming new complexes with donor ligands like arsines. researchgate.netresearchgate.net

Main Group Element Complexes: The coordination chemistry of arsines with main group elements is also well-developed. amanote.com this compound is expected to form stable adducts with Lewis acidic main group element compounds.

Group 12: Complexes with zinc, cadmium, and mercury are known.

Group 13: Boron and aluminum halides are known to form adducts with phosphines and arsines.

Group 14: Divalent tin(II) and lead(II) triflate salts, M(OTf)₂, react with soft phosphine (B1218219) and arsine ligands to form a diverse range of complexes. rsc.org

Group 15: Tertiary arsines can form stable adducts with antimony(III) chloride (SbCl₃) and with cationic antimony and bismuth centers, leading to the formation of direct arsenic-antimony and arsenic-bismuth bonds. acs.org

Rare-Earth Elements: While less common due to the hard-soft mismatch between the hard Ln³⁺ ions and soft arsine donors, complexes have been synthesized. For example, an yttrium complex of a primary arsine, [Cp′₃Y{As(H)₂Mes}], has been prepared and structurally characterized, demonstrating the feasibility of forming bonds between rare-earth metals and arsenic ligands. nih.govcore.ac.ukresearchgate.net

Coordination Modes and Geometry around the Metal Center

As a monodentate ligand, this compound is expected to coordinate to a single metal center through its arsenic atom. The steric and electronic properties of the ligand—specifically the cone angle and the basicity of the arsenic atom—will influence the geometry of the resulting complex and the number of ligands that can coordinate to the metal.

Coordination Modes: The primary coordination mode for this compound will be terminal, monodentate binding. However, in some cases, ortho-metalation can occur, where a C-H bond on one of the tolyl groups is activated, leading to the formation of a five-membered chelate ring and a direct metal-carbon bond. This type of reactivity is well-documented for tertiary phosphine and arsine ligands. capes.gov.br

Geometry around the Metal Center: The geometry of the metal complex is determined by the coordination number of the metal and the nature of the other ligands present.

Coordination Number 4: Tetrahedral and square planar geometries are common. libretexts.org For example, complexes of Pd(II) and Pt(II) with tertiary arsines often adopt a square planar geometry. archive.orgacs.org

Coordination Number 5: Trigonal bipyramidal and square pyramidal geometries are possible. Five-coordinate nickel(II), palladium(II), and platinum(II) complexes with arsine ligands have been studied in detail. acs.org

Coordination Number 6: Octahedral geometry is prevalent, especially for metals like Co(III), Ru(II), and Pt(IV). archive.organu.edu.au For example, the oxidation of square planar Pt(II) arsine complexes with bromine yields octahedral Pt(IV) complexes. rsc.org

The table below presents typical bond parameters for metal-arsine complexes, which can serve as a reference for predicting the structural features of complexes with this compound.

| Metal Complex | Metal | M-As Bond Length (Å) | Coordination Geometry | Reference |

| [Cp′₃Y{As(H)₂Mes}] | Y | 3.095 | Distorted Tetrahedral | nih.gov |

| [{Cp′₂Y[μ-As(H)Mes]}₃] | Y | 2.977 - 3.019 | Distorted Tetrahedral | nih.govcore.ac.uk |

| trans-[(Mes₂As)₂Sm(thf)₄] | Sm | - | Octahedral | nih.gov |

| [PtBr₂(o-styryldimethylarsine)₂] | Pt(II) | - | Square Planar | rsc.org |

| [PtBr₄(o-styryldimethylarsine)₂] | Pt(IV) | - | Octahedral | rsc.org |

| [RhBr₃(m-styryldimethylarsine)₃] | Rh(III) | - | Octahedral | rsc.org |

Data for specific bond lengths for all complexes were not available in the provided search results.

Electronic Structure and Bonding in Metal-Arsine Complexes

The bonding in metal-arsine complexes is primarily described by a sigma (σ) bond formed by the donation of the arsenic lone pair into a vacant orbital on the metal. archive.org This establishes the arsine as a classic Lewis base and the metal as a Lewis acid. libretexts.org

σ-Donation and π-Acceptance: Like phosphines, arsines are considered σ-donors. The strength of this donation is related to the basicity of the arsine. The presence of two electron-donating methyl groups on the tolyl rings in this compound suggests it would be a reasonably strong σ-donor. However, compared to analogous phosphines, arsines are generally considered weaker σ-donors. acs.orgacs.org

Computational studies, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, on related systems have helped to quantify the electronic effects. For instance, in a series of Group 14 metal complexes with a tripodal phosphine ligand, the charge at the metal center was shown to increase down the group, indicating changes in the electronic environment dictated by the metal and ligand. rsc.org Similar analyses of yttrium-arsenic complexes show an increasing negative charge on the arsenic atom when moving from a neutral arsine ligand to an anionic arsenide and then a dianionic arsinidene, reflecting stronger ionic interactions. core.ac.uk

Stability and Reactivity of Coordination Compounds Featuring this compound

The stability of coordination compounds with this compound will depend on several factors, including the nature of the metal, its oxidation state, and the other ligands in the coordination sphere.

Stability: Tertiary arsine complexes are generally stable, often forming crystalline solids that are soluble in organic solvents. archive.org The stability of volatile arsines in the atmosphere has been studied, showing that while they do degrade, they are stable enough to travel considerable distances. acs.org In coordination complexes, the metal-arsenic bond is robust. However, like free arsines, coordinated arsines can be susceptible to oxidation, potentially forming arsine oxides.

Reactivity: The reactivity of these complexes can be centered at the metal, the arsine ligand itself, or the other coordinated ligands.

Oxidation at the Metal Center: The metal can undergo oxidation, often with a change in coordination number. The reaction of square planar Pt(II) complexes of styryldimethylarsines with bromine to form octahedral Pt(IV) complexes is a classic example. rsc.org

Reactions of the Coordinated Arsine: The organic substituents on the arsine can undergo reactions. For ligands containing unsaturated groups, reactions like bromination of a vinyl or allyl group can occur while the ligand remains coordinated to the metal. rsc.org

Ortho-metalation: As mentioned earlier, the activation of a C-H bond on an aryl ring of the arsine ligand can lead to cyclometalation. This is a common reaction pathway for tertiary phosphine and arsine complexes, particularly with late transition metals. capes.gov.br

Ligand-Centered Reactivity: In some cases, the arsine ligand can be directly involved in the reactivity. For example, the deprotonation of a coordinated primary arsine on an yttrium complex leads to the formation of arsenide and then arsinidene complexes, demonstrating the reactivity of the As-H bonds. nih.govcore.ac.uk

Ligand Exchange Dynamics in Arsane-Metal Systems

Ligand exchange is a fundamental process in coordination chemistry where a coordinated ligand is replaced by another from the surrounding solution. The dynamics of this exchange are influenced by the strength of the metal-ligand bond, steric hindrance at the metal center, and the nature of the entering and leaving ligands.

For arsine complexes, ligand exchange reactions are common. The rate of exchange can vary significantly. For instance, studies on metal-organic polyhedra have shown that ligand exchange can be modulated, allowing for reversible processes like the sorting and hybridization of polymers. researchgate.net

In the context of arsenic chemistry, ligand exchange with biological thiols like glutathione (B108866) (GSH) is a critical process in the metabolism and transport of arsenic species in biological systems. nih.gov While this is more relevant to simple arsenic compounds, it highlights the general lability of ligands bound to arsenic.

For a complex containing this compound, the exchange dynamics would be comparable to other tertiary arsine systems. The relatively strong σ-donor nature of the ligand would suggest reasonably stable complexes, but exchange with other strong Lewis bases would be expected. The specific kinetics would depend on the metal center and reaction conditions, but no specific studies on this particular ligand are available. The interchange between different isomers (e.g., axial-group interchange in five-coordinate complexes) is also a dynamic process that has been observed in related dissymmetric arsine complexes. acs.org

Reactivity and Reaction Mechanisms Involving Methylbis 3 Methylphenyl Arsane

Oxidation Reactions Leading to Arsine Oxides

Tertiary arsines are readily oxidized to the corresponding arsine oxides. This transformation involves the formation of a new arsenic-oxygen double bond, with the arsenic atom moving from a +3 to a +5 oxidation state. Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or even atmospheric oxygen can effect this change. For instance, triphenylarsine (B46628) reacts with chloramine-B or chloramine-T to yield triphenylarsine oxide. rsc.org The reaction mechanism generally involves the nucleophilic attack of the arsenic atom on the oxidant.

The oxidation of methylbis(3-methylphenyl)arsane is expected to proceed similarly, yielding methylbis(3-methylphenyl)arsine oxide. The presence of the electron-donating methyl groups on the phenyl rings may slightly enhance the nucleophilicity of the arsenic atom compared to triphenylarsine, potentially leading to a faster reaction rate under similar conditions.

Table 1: Representative Oxidation Reactions of Tertiary Arsines

| Tertiary Arsine | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Triphenylarsine | Chloramine-B | Triphenylarsine oxide | rsc.org |

| Triphenylarsine | Chloramine-T | Triphenylarsine oxide | rsc.org |

| Arsine (AsH₃) | Oxygen (O₂) | Arsenic(III) oxide (As₂O₃) | melscience.com |

Formation of Arsonium (B1239301) Salts and Ylides

Quaternization Reactions of this compound

The nucleophilic arsenic atom in this compound can react with alkyl halides in a process known as quaternization to form quaternary arsonium salts. This reaction, analogous to the Menshutkin reaction for tertiary amines, involves the displacement of the halide by the arsine. wikipedia.org The reaction rate is influenced by the nature of the alkyl halide, with the reactivity order typically being I > Br > Cl, and by the solvent polarity. wikipedia.org

The reaction of this compound with an alkyl halide, for example, methyl iodide, would yield methyl(methylbis(3-methylphenyl))arsonium iodide. The process involves an SN2 mechanism where the arsine acts as the nucleophile. masterorganicchemistry.com

Table 2: Representative Quaternization Reactions

| Tertiary Amine/Phosphine (B1218219) | Alkyl Halide | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Tertiary Amine | Alkyl Halide | Quaternary ammonium (B1175870) salt | Menshutkin Reaction | wikipedia.org |

| Triethylamine | Benzyl chloride | Triethylbenzylammonium chloride | Menshutkin Reaction | wikipedia.org |

A continuous process for the quaternization of tertiary amines with alkyl halides has been developed, operating at elevated temperatures and pressures to keep the alkyl halide dissolved. google.com A similar approach could likely be applied to the synthesis of arsonium salts from tertiary arsines like this compound.

Generation and Reactivity of Arsonium Ylides

Arsonium ylides are neutral, dipolar compounds containing a carbanion adjacent to a positively charged arsenic atom. They are typically generated by treating a corresponding arsonium salt with a strong base to deprotonate the carbon alpha to the arsenic. libretexts.org The resulting ylides are potent nucleophiles and are valuable reagents in organic synthesis, particularly in olefination reactions analogous to the Wittig reaction. masterorganicchemistry.comlookchem.comlibretexts.org

The arsonium salt derived from this compound could be converted to an arsonium ylide. The reactivity of these ylides is influenced by the substituents on both the arsenic atom and the carbanion. epa.gov In reactions with aldehydes and ketones, arsonium ylides can yield either alkenes or epoxides, with the product distribution being sensitive to the reaction conditions and the nature of the substituents. epa.gov This contrasts with phosphonium (B103445) ylides, which generally give alkenes, and sulfonium (B1226848) ylides, which typically yield epoxides. epa.gov

The advantage of arsonium ylides over their phosphonium counterparts is their enhanced reactivity, allowing for olefinations of both aldehydes and ketones, often at low temperatures. lookchem.com

Role of this compound as a Ligand in Metal-Catalyzed Cross-Coupling Reactions

Tertiary arsines can serve as ligands in transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Negishi reactions. rsc.orgnih.govnih.gov The electronic and steric properties of the arsine ligand play a crucial role in the efficiency and selectivity of the catalytic process. rsc.org The longer arsenic-palladium bond, compared to a phosphorus-palladium bond, can be advantageous in certain catalytic steps. rsc.org

This compound, with its combination of an alkyl and two aryl substituents, would present a unique steric and electronic profile as a ligand. The tolyl groups provide steric bulk, which can promote reductive elimination, a key step in many cross-coupling catalytic cycles.

Mechanistic Studies of Catalytic Cycles

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. The rate of this step can be influenced by the ligand, with electron-rich ligands generally facilitating the process.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

The nature of the ligand, such as this compound, can influence each of these steps. For instance, bulky ligands can accelerate the reductive elimination step. nih.gov Mechanistic studies often employ techniques like kinetic analysis and the characterization of reaction intermediates to elucidate the role of the ligand in the catalytic cycle. nih.govchemrxiv.org The development of specialized biarylphosphine ligands has led to highly efficient catalysts for challenging cross-coupling reactions, and analogous arsa-Buchwald ligands have also been shown to be effective, particularly for sterically hindered substrates. rsc.orgnih.gov

Other Transformations and Derived Reactivity

Beyond the fundamental reactions discussed, tertiary arsines can participate in other transformations. For example, they can undergo cyclometalation reactions, where an intramolecular C-H bond activation leads to the formation of a metallacycle. numberanalytics.comscribd.comvanguardbooks.com This process is a key step in various catalytic cycles and synthetic methodologies.

The thermal stability of triarylarsines and their derivatives is also a relevant aspect of their reactivity profile. Studies on related onium salts, such as triaryl(3-oxoalkyl)bismuthonium salts, have shown that they can be thermally stable in the solid state but may decompose in solution. rsc.org The thermal stability of compounds can be influenced by the presence of substituents and the surrounding atmosphere (inert vs. oxidizing). nih.govmdpi.comrsc.org

Furthermore, in situ reactions of ligands can lead to the formation of new polydentate ligands with different coordination properties. rsc.org While not specifically documented for this compound, such inter-ligand reactions represent a potential pathway for generating novel catalytic systems.

Catalytic Applications of Methylbis 3 Methylphenyl Arsane and Its Metal Complexes

Utility as a Ligand in Homogeneous Catalysis

There is no available research data to assess the utility of Methylbis(3-methylphenyl)arsane as a ligand in homogeneous catalysis. The electronic and steric properties of this ligand, which would be crucial in determining its coordination chemistry and potential catalytic activity, have not been reported in the context of catalysis. In broader terms, tertiary arsines, such as the related triphenylarsine (B46628), have been investigated as ligands in various transition metal-catalyzed reactions. For instance, studies on the hydroformylation of olefins have shown that complexes of rhodium, cobalt, and ruthenium with triphenylarsine can exhibit significant catalytic activity, sometimes comparable to or even exceeding that of their triphenylphosphine (B44618) analogues. researchgate.net However, no such studies have been published for this compound.

Specific Catalytic Transformations Mediated by this compound Complexes

There are no documented examples of specific catalytic transformations mediated by metal complexes of this compound. Consequently, no data tables of research findings on reaction yields, selectivities, or turnover numbers can be provided. For context, other palladium-arsine complexes have been utilized in cross-coupling reactions, such as the Suzuki and Heck reactions. conicet.gov.ar The development of palladium-catalyzed methods for the synthesis of functionalized tertiary arsines has been a subject of research, with the goal of creating new ligands for such catalytic applications. conicet.gov.ar

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

Due to the absence of catalytic studies on this compound, there are no established ligand design principles specifically aimed at enhancing its catalytic activity and selectivity. The design of ligands is a critical aspect of catalysis, where the electronic and steric properties of the ligand are systematically modified to improve the performance of the catalyst. For arsine ligands in general, research has been conducted on the synthesis of chiral bis(arsine) ligands for asymmetric catalysis, demonstrating the potential for enantioselective transformations. However, these principles have not been applied to or reported for this compound.

Exploration of Emerging Catalytic Frontiers

No research has been published on the exploration of emerging catalytic frontiers using this compound. This includes areas such as C-H activation, polymerization, or electrocatalysis. The potential for this compound in novel catalytic systems remains unexplored within the public domain of scientific research.

Theoretical and Computational Studies of Methylbis 3 Methylphenyl Arsane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Prediction of Molecular Geometry and Electronic Structure

No specific studies detailing the predicted bond lengths, bond angles, or electronic properties such as HOMO-LUMO gaps for Methylbis(3-methylphenyl)arsane were found.

Simulation of Spectroscopic Parameters (e.g., NMR, IR)

No published data on the simulated NMR chemical shifts or IR vibrational frequencies for this compound could be located.

Investigation of Reaction Pathways and Transition States

There is no available research that computationally investigates the reaction mechanisms, potential energy surfaces, or transition state structures involving this compound.

Molecular Dynamics Simulations for Conformational Analysis

A search for molecular dynamics studies to analyze the conformational landscape of this compound did not yield any specific results.

Computational Determination of Ligand Efficacy Descriptors

No computational studies determining ligand efficacy descriptors, such as the Tolman electronic parameter or cone angle, specifically for this compound were found in the searched literature.

Q & A

Q. What are the recommended synthetic routes for Methylbis(3-methylphenyl)arsane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of tertiary arsines like this compound typically involves organometallic coupling or substitution reactions. For example, analogous compounds (e.g., phenyl-substituted arsines) are synthesized via reactions between arsenic halides (e.g., PhAsCl₂) and organometallic reagents (e.g., LiSnPh₃) in tetrahydrofuran (THF), yielding ~45% after purification . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.

- Temperature : Controlled low temperatures (-78°C to 0°C) prevent side reactions.

- Stoichiometry : Excess organometallic reagents (1.5–2.0 equivalents) improve conversion.

Table 1: Hypothetical Synthesis Optimization (Based on Analogous Reactions)

| Reagent Ratio | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| 1:1.5 | THF | -78 | 45 |

| 1:2.0 | THF | 0 | 38 |

| 1:1.5 | DCM | -78 | 28 |

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and methyl group configurations. For example, 3-methylphenyl substituents show distinct splitting patterns in the aromatic region (δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns unique to arsenic-containing compounds.

- X-ray Crystallography : Resolves steric effects of 3-methylphenyl groups on arsenic’s coordination geometry.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Containment : Use gloveboxes or fume hoods to avoid inhalation/contact, as arsenic compounds are toxic .

- Waste Management : Segregate arsenic-containing waste and collaborate with certified disposal services to prevent environmental contamination .

- Emergency Preparedness : Maintain access to arsenic-specific antidotes (e.g., dimercaprol) and ensure lab personnel are trained in spill-response protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Conflicting data often arise from impurities or varying experimental conditions. To address this:

- Purification : Use column chromatography or recrystallization to isolate high-purity samples.

- Standardized Testing : Replicate experiments under controlled humidity/temperature (e.g., thermogravimetric analysis for stability studies).

- Cross-Validation : Compare results with alternative techniques (e.g., UV-Vis for solubility vs. gravimetric methods) .

Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?

- Methodological Answer :

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions, though arsenic’s toxicity limits catalyst compatibility .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent ratios dynamically .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer :

- DFT Calculations : Model arsenic’s electron density and steric hindrance from 3-methylphenyl groups to predict ligand behavior in catalysis.

- Molecular Dynamics (MD) : Simulate solvent interactions to identify optimal reaction media (e.g., THF vs. DMF) .

Table 2: Hypothetical DFT Results for Ligand Properties

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Gap | 3.2 |

| Arsenic Charge Density | -0.45 |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.